1-(4-Chloro-2-iodophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H6ClIO It is a halogenated ketone, characterized by the presence of both chlorine and iodine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-iodophenyl)ethan-1-one can be synthesized through the iodination of 4-chloroacetophenone. A common method involves treating 4-chloroacetophenone with N-iodosuccinimide in the presence of a catalyst such as p-toluenesulfonic acid in acetonitrile at room temperature. The reaction mixture is stirred for several hours, followed by quenching with an ice-cold saturated aqueous solution of sodium thiosulfate. The product is then filtered and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-iodophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and hydrocarbons.
Scientific Research Applications
1-(4-Chloro-2-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-iodophenyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the chlorine atom.
1-(4-Chlorophenyl)ethan-1-one: Similar structure but lacks the iodine atom.
1-(4-Bromo-2-iodophenyl)ethan-1-one: Contains a bromine atom instead of chlorine.
Uniqueness: 1-(4-Chloro-2-iodophenyl)ethan-1-one is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and potential biological activities. The combination of these halogens can influence the compound’s electronic properties and steric effects, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-(4-chloro-2-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRCAHVGHCKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.